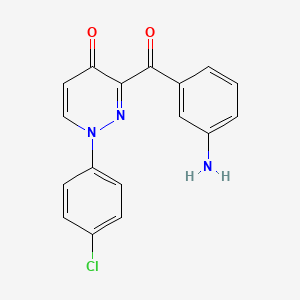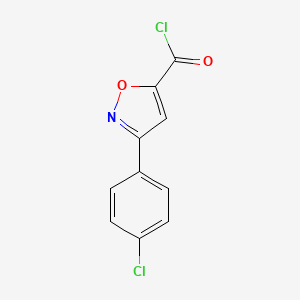
3-(3-aminobenzoyl)-1-(4-chlorophenyl)pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-aminobenzoyl)-1-(4-chlorophenyl)pyridazin-4(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminobenzoyl)-1-(4-chlorophenyl)pyridazin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-aminobenzoic acid with 4-chlorobenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazinone structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-aminobenzoyl)-1-(4-chlorophenyl)pyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base like sodium hydroxide.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-(3-aminobenzoyl)-1-(4-chlorophenyl)pyridazin-4(1H)-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-aminobenzoyl)-1-phenylpyridazin-4(1H)-one: Lacks the chlorine atom on the phenyl ring.
3-(3-nitrobenzoyl)-1-(4-chlorophenyl)pyridazin-4(1H)-one: Contains a nitro group instead of an amino group.
3-(3-aminobenzoyl)-1-(4-methylphenyl)pyridazin-4(1H)-one: Features a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The presence of both the amino group on the benzoyl moiety and the chlorine atom on the phenyl ring makes 3-(3-aminobenzoyl)-1-(4-chlorophenyl)pyridazin-4(1H)-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C17H12ClN3O2 |
|---|---|
Peso molecular |
325.7 g/mol |
Nombre IUPAC |
3-(3-aminobenzoyl)-1-(4-chlorophenyl)pyridazin-4-one |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-4-6-14(7-5-12)21-9-8-15(22)16(20-21)17(23)11-2-1-3-13(19)10-11/h1-10H,19H2 |
Clave InChI |
FXEUUESXEQDQHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)
![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)


![Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13867129.png)



![4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine](/img/structure/B13867156.png)



![1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine](/img/structure/B13867185.png)
